

Spectroscopic Profiling of 3,4-Diethoxybenzothioamide: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Diethoxybenzothioamide

CAS No.: 60759-00-4

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This technical guide provides an in-depth analysis of the spectroscopic data for **3,4-Diethoxybenzothioamide**, a key intermediate in the synthesis of various compounds of pharmaceutical interest. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

3,4-Diethoxybenzothioamide is an aromatic thioamide derivative. The thioamide functional group is a crucial structural motif in numerous biologically active compounds and serves as a versatile synthon in organic chemistry.^{[1][2]} Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data for **3,4-Diethoxybenzothioamide**.

Molecular Structure and Key Features

The structural formula of **3,4-Diethoxybenzothioamide** is presented below. The molecule possesses a benzene ring substituted with two ethoxy groups at positions 3 and 4, and a thioamide group at position 1. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1: Chemical structure of **3,4-Diethoxybenzothioamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3,4-Diethoxybenzothioamide**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **3,4-Diethoxybenzothioamide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).
 - Number of scans: 16-32, depending on sample concentration.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled pulse sequence.
 - Spectral width: Appropriate range to cover all carbon signals (e.g., 0-220 ppm).

- Number of scans: 1024 or more, as ^{13}C has a low natural abundance.

^1H NMR Spectral Data (Predicted)

The ^1H NMR spectrum of **3,4-Diethoxybenzothioamide** is expected to show distinct signals for the aromatic protons, the ethoxy groups, and the thioamide protons. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ^1H NMR Data for **3,4-Diethoxybenzothioamide**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic H	~7.5 - 7.8	m	-
Aromatic H	~6.9	d	~8.5
-OCH ₂ - (ethoxy)	~4.1 - 4.2	q	~7.0
-OCH ₂ - (ethoxy)	~4.0 - 4.1	q	~7.0
-CH ₃ (ethoxy)	~1.4 - 1.5	t	~7.0
-NH ₂ (thioamide)	~8.0 - 9.0	br s	-

Interpretation:

- The aromatic protons are expected to appear in the downfield region (around 6.9-7.8 ppm). The substitution pattern will lead to a complex splitting pattern (multiplet, m) for some protons and a doublet (d) for the proton ortho to the thioamide group.
- The methylene protons (-OCH₂-) of the two ethoxy groups will appear as quartets (q) due to coupling with the adjacent methyl protons. They are expected to have slightly different chemical shifts.
- The methyl protons (-CH₃) of the ethoxy groups will resonate as triplets (t) due to coupling with the methylene protons.
- The thioamide (-NH₂) protons are expected to be broad singlets (br s) and may exchange with deuterium in the solvent, leading to their disappearance or broadening.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The predicted chemical shifts are summarized in Table 2. The thioamide carbonyl carbon is expected to be significantly downfield.[1]

Table 2: Predicted ¹³C NMR Data for **3,4-Diethoxybenzothioamide**

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C=S (thioamide)	~200 - 210
Aromatic C (quaternary)	~150 - 155
Aromatic C (quaternary)	~148 - 152
Aromatic C (quaternary)	~125 - 130
Aromatic CH	~120 - 125
Aromatic CH	~115 - 120
Aromatic CH	~110 - 115
-OCH ₂ - (ethoxy)	~64 - 66
-CH ₃ (ethoxy)	~14 - 16

Interpretation:

- The most downfield signal will be that of the thioamide carbon (C=S), typically appearing in the 200-210 ppm region.[1]
- The aromatic carbons will resonate between 110 and 155 ppm. The carbons attached to the oxygen atoms will be the most deshielded among the aromatic carbons.
- The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethoxy groups will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

- Solid sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
- Solid sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Instrumental Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Spectral range: Typically 4000-400 cm^{-1} .
- Number of scans: 16-32.

IR Spectral Data (Predicted)

The key IR absorption bands expected for **3,4-Diethoxybenzothioamide** are listed in Table 3.

Table 3: Predicted IR Absorption Bands for **3,4-Diethoxybenzothioamide**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H stretch (thioamide)	3300 - 3100	Medium
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium-Strong
C=C stretch (aromatic)	1600 - 1450	Medium-Strong
C=S stretch (thioamide)	1200 - 1050	Strong
C-N stretch (thioamide)	1350 - 1280	Medium-Strong
C-O stretch (ether)	1250 - 1000	Strong

Interpretation:

- The N-H stretching vibrations of the primary thioamide will appear as a medium intensity band in the 3300-3100 cm⁻¹ region.
- The aromatic and aliphatic C-H stretching bands will be observed just above and below 3000 cm⁻¹, respectively.
- The characteristic C=S stretching vibration, a key indicator for the thioamide group, is expected to be a strong band in the 1200-1050 cm⁻¹ region.[1]
- Strong absorptions corresponding to the C-O stretching of the ethoxy groups will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

Ionization Method:

- Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
- Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): Preferred for less volatile or thermally labile compounds.

Instrumental Parameters:

- Mass analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
- Mass range: Scanned over a range that includes the expected molecular ion peak.

Mass Spectral Data (Predicted)

The predicted mass spectral data for **3,4-Diethoxybenzothioamide** is outlined below.

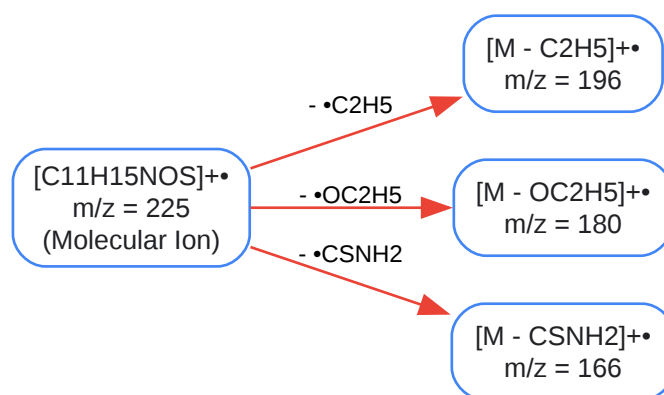
Molecular Formula: C₁₁H₁₅NOS

Molecular Weight: 225.31 g/mol

Expected Molecular Ion Peak (M⁺): m/z = 225

Predicted Fragmentation Pattern: The molecule is expected to undergo fragmentation at several key points:

- Loss of the thioamide group or parts of it.
- Cleavage of the ethoxy groups, leading to the loss of ethyl (C₂H₅) or ethoxy (OC₂H₅) radicals.
- Fragmentation of the aromatic ring.



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Figure 2: Predicted major fragmentation pathways for **3,4-Diethoxybenzothioamide** in Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3,4-Diethoxybenzothioamide**. The predicted 1H NMR, ^{13}C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable reference for researchers involved in the synthesis and characterization of this important chemical intermediate. The provided protocols for data acquisition offer a standardized approach for experimental verification. Adherence to these analytical techniques is crucial for ensuring the quality and consistency of **3,4-Diethoxybenzothioamide** in research and development settings.

References

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- (Reference to a general NMR data resource).[\[10\]](#)
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